2-Amino-7-bromothieno[3,2-D]pyrimidin-4(1H)-one
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Overview
Description
2-Amino-7-bromothieno[3,2-D]pyrimidin-4(1H)-one is a heterocyclic compound that features a thieno-pyrimidine core structure. This compound is of significant interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-bromothieno[3,2-D]pyrimidin-4(1H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the thieno-pyrimidine core structure with the desired substituents.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-bromothieno[3,2-D]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles.
Cyclization Reactions: Formation of additional ring structures through intramolecular reactions.
Common Reagents and Conditions
Potassium t-butoxide: Used as a base in cyclocondensation reactions.
Aryl nitriles: Reactants in the formation of the thieno-pyrimidine core.
Major Products
The major products formed from these reactions include various substituted thieno-pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-Amino-7-bromothieno[3,2-D]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-7-bromothieno[3,2-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structural similarity to other biologically active compounds suggests it may interact with nucleic acids or proteins involved in cellular processes .
Comparison with Similar Compounds
2-Amino-7-bromothieno[3,2-D]pyrimidin-4(1H)-one can be compared to other thieno-pyrimidine derivatives, such as:
- 2-Amino-7-chlorothieno[3,2-D]pyrimidin-4(1H)-one
- 2-Amino-7-fluorothieno[3,2-D]pyrimidin-4(1H)-one
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of the bromine atom in this compound makes it unique and potentially more reactive in substitution reactions compared to its chloro and fluoro counterparts .
Properties
IUPAC Name |
2-amino-7-bromo-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3OS/c7-2-1-12-4-3(2)9-6(8)10-5(4)11/h1H,(H3,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHWUMAAQLCACI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C(=O)NC(=N2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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